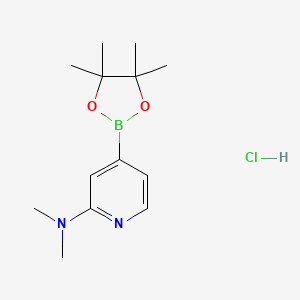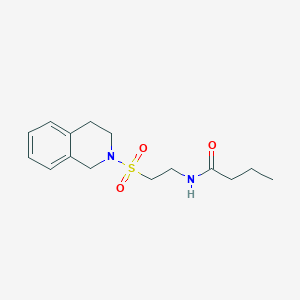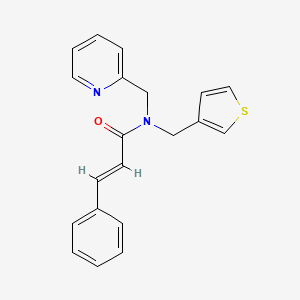
2-(Dimethylamino)pyridine-4-boronic acid pinacol ester-HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(Dimethylamino)pyridine-4-boronic acid pinacol ester-HCl” is an organoboron compound that is extensively used in organic synthesis . It is employed in the synthesis of new pyridazino [4,5-b]indol-4-ones and pyridazin-3 (2H)-one analogs as DYRK1A inhibitors .
Synthesis Analysis
Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported . The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Molecular Structure Analysis
The molecular formula of “2-(Dimethylamino)pyridine-4-boronic acid pinacol ester-HCl” is C13H24BClN2O3 .
Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a significant application of organoboron compounds. The boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Physical And Chemical Properties Analysis
The general physical and chemical properties of boron reagents like “2-(Dimethylamino)pyridine-4-boronic acid pinacol ester-HCl” have been evaluated with special emphasis on the currently understood mechanisms of transmetalation .
Aplicaciones Científicas De Investigación
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides. Pyridine-4-boronic acid pinacol ester serves as an excellent boron reagent in SM coupling reactions . Its advantages include mild reaction conditions, functional group tolerance, and environmental compatibility. Researchers have successfully employed this compound to synthesize diverse aryl–aryl, heteroaryl–aryl, and alkyl–aryl bonds.
DYRK1A Inhibitors
DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A) plays a crucial role in cell signaling pathways. Pyridine-4-boronic acid pinacol ester has been utilized in the synthesis of novel pyridazino [4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs, which act as DYRK1A inhibitors . These compounds hold promise for treating neurodegenerative diseases and cancer.
Hydromethylation and Total Synthesis
The protodeboronation of pinacol boronic esters, including our compound, is a valuable strategy in organic synthesis. Researchers have applied hydromethylation sequences using pinacol boronic esters to access complex molecules. Notably, this approach has been used in the formal total synthesis of natural products such as δ-®-coniceine and indolizidine 209B .
Building Blocks in Organic Synthesis
Pinacol boronic esters, including our compound, serve as versatile building blocks in organic chemistry. Their stability, ease of preparation, and compatibility with various functional groups make them valuable intermediates for constructing complex molecules . Researchers have employed these esters in diverse transformations, including arylation, allylation, and metathesis reactions.
Direcciones Futuras
The increased stability of boronic esters like “2-(Dimethylamino)pyridine-4-boronic acid pinacol ester-HCl” presents new challenges, considering the removal of the boron moiety at the end of a sequence if required . The protodeboronation of unactivated alkyl and especially primary alkyl boronic esters is underexplored , indicating potential areas for future research.
Propiedades
IUPAC Name |
N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O2.ClH/c1-12(2)13(3,4)18-14(17-12)10-7-8-15-11(9-10)16(5)6;/h7-9H,1-6H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBILTNLBMDRGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)pyridine-4-boronic acid pinacol ester-HCl | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]furan-2-carboxylic acid](/img/structure/B2387836.png)

![2-(3-methylphenoxy)-N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B2387843.png)
![Benzo[d]thiazol-6-yl(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2387844.png)
![N-(2,3-dihydroxypropyl)-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2387845.png)
![Tert-butyl 4-{[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2387846.png)


![2-[(E)-2-(4-methylphenyl)ethenyl]-3-phenylquinazolin-4-one](/img/structure/B2387849.png)
![ethyl 2-(aminocarbonyl)-1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-imidazole-4-carboxylate](/img/structure/B2387850.png)


